molecular formula C9H9NO4S B12617823 {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 921212-00-2

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B12617823
CAS No.: 921212-00-2
M. Wt: 227.24 g/mol
InChI Key: NCXOPARQBYOJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is a chemical compound that features a pyridine ring substituted with a methoxycarbonyl group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid typically involves the reaction of 2-chloropyridine with sodium methoxide to introduce the methoxycarbonyl groupThe reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is not well-documented. its structural features suggest that it could interact with biological targets such as enzymes or receptors. The methoxycarbonyl group may participate in hydrogen bonding, while the sulfanyl group could form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    {[5-(Methoxycarbonyl)pyridin-2-yl]methyl}acetic acid: Similar structure but with a methyl group instead of a sulfanyl group.

    {[5-(Methoxycarbonyl)pyridin-2-yl]ethyl}acetic acid: Similar structure but with an ethyl group instead of a sulfanyl group.

Uniqueness

{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions that are not possible with methyl or ethyl analogs. This makes it a versatile intermediate in synthetic chemistry and potentially useful in various applications .

Properties

IUPAC Name

2-(5-methoxycarbonylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(13)6-2-3-7(10-4-6)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOPARQBYOJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727519
Record name {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921212-00-2
Record name {[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.